Potassium orthosilicate

Description

BenchChem offers high-quality Potassium orthosilicate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Potassium orthosilicate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tetrapotassium;silicate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4K.O4Si/c;;;;1-5(2,3)4/q4*+1;-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLQWHDODQVOVKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-][Si]([O-])([O-])[O-].[K+].[K+].[K+].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

K4O4Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1312-76-1, 14293-88-0 | |

| Record name | Potassium polysilicate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001312761 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Potassium orthosilicate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014293880 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Potassium orthosilicate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | POTASSIUM ORTHOSILICATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/55R0S6LC84 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

"potassium orthosilicate chemical formula and structure"

An In-depth Technical Guide to Potassium Orthosilicate: Chemical Formula, Structure, and Synthesis

Abstract

This technical guide provides a comprehensive overview of potassium orthosilicate (K₄SiO₄), an inorganic compound of significant interest in materials science, catalysis, and agricultural sciences. We delve into the fundamental aspects of its chemical identity, detailing its molecular formula and the unique structural characteristics that define it as a nesosilicate. The core of this document focuses on the isolated tetrahedral geometry of the [SiO₄]⁴⁻ anion and its arrangement within a crystal lattice stabilized by potassium cations. Furthermore, this guide presents a comparative analysis of primary synthesis methodologies, including high-temperature solid-state reactions, hydrothermal synthesis, and sol-gel processes. Each method is accompanied by a detailed experimental protocol, elucidating the causal mechanisms behind the procedural choices to ensure reproducibility and high purity. This whitepaper is intended for researchers, scientists, and drug development professionals seeking a foundational understanding and practical knowledge of potassium orthosilicate.

Introduction

Potassium orthosilicate, with the chemical formula K₄SiO₄, is a member of the silicate family of compounds.[1][2] It serves as a significant source of water-soluble, bioavailable silicon and potassium, making it a compound of interest for a wide range of applications.[2][3] Its primary research value is centered in materials science, where it functions as a critical precursor for the synthesis of advanced ceramics, specialty glasses, and cements.[3] In the field of catalysis, it is investigated as a solid base catalyst for organic transformations, leveraging the high reactivity of the orthosilicate anion.[3] The fundamental properties of potassium orthosilicate are intrinsically linked to its chemical formula and, more importantly, its atomic structure. Understanding these core characteristics is paramount for manipulating its properties and developing novel applications.

Chemical Formula and Stoichiometry

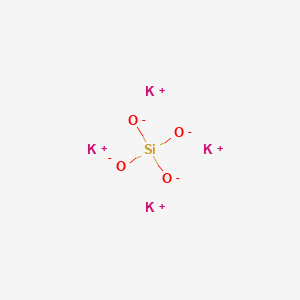

The definitive chemical formula for potassium orthosilicate is K₄SiO₄. This indicates a stoichiometric composition of four potassium atoms, one silicon atom, and four oxygen atoms. The compound is the tetrapotassium salt of orthosilicic acid (H₄SiO₄).[1]

| Identifier | Value |

| IUPAC Name | tetrapotassium;silicate |

| CAS Number | 14293-88-0, 1312-76-1[1][2] |

| Molecular Formula | K₄SiO₄[2][4] |

| Molecular Weight | 248.48 g/mol [1][2][4] |

| Canonical SMILES | [O-]([O-])[O-].[K+].[K+].[K+].[K+][1] |

| InChI Key | RLQWHDODQVOVKU-UHFFFAOYSA-N[1][2] |

Molecular and Crystal Structure

The Orthosilicate Anion ([SiO₄]⁴⁻)

The fundamental building block of potassium orthosilicate is the orthosilicate anion, [SiO₄]⁴⁻.[5][6] In this ion, the central silicon atom is in an sp³ hybridization state, covalently bonded to four oxygen atoms.[7][8] This arrangement results in a regular tetrahedral geometry with characteristic O-Si-O bond angles of approximately 109.5°.[7][8] The Si-O bond length is approximately 162 pm.[5][9] In the isolated anion, each of the four oxygen atoms carries a formal negative charge, leading to the overall 4- charge.[5]

Crystal Lattice Structure

Potassium orthosilicate is classified as a nesosilicate (or orthosilicate), a subclass of silicates characterized by isolated [SiO₄]⁴⁻ tetrahedra.[3][8] Unlike more complex silicates (e.g., sheet or framework silicates), the tetrahedra in nesosilicates do not share any oxygen atoms with adjacent tetrahedra.[7][8] Instead, the crystal structure is formed by these discrete silicate anions, with the electrostatic charge balanced by interstitial potassium (K⁺) cations.[3][8] The bonding between the [SiO₄]⁴⁻ units is mediated entirely by these cations, resulting in a structure that is stable at high temperatures.[8] The precise crystalline arrangement can exist in different polymorphs, the formation of which is dependent on the specific temperature and pressure conditions during synthesis.[3]

Physicochemical Properties

The macroscopic properties of potassium orthosilicate are a direct consequence of its ionic structure. It is typically a white, yellowish, or colorless solid that can appear as a powder or as translucent, glass-like pieces.[3]

| Property | Description |

| Appearance | Colorless or yellowish hygroscopic solid; white odorless powder.[3] |

| Solubility | Very slowly soluble in cold water; solubility increases when heated under pressure. Insoluble in alcohol.[1][6] |

| Hygroscopicity | The compound is hygroscopic, readily absorbing moisture from the air.[3] |

| pH of Solution | Aqueous solutions are strongly alkaline, typically with a pH between 10 and 13.[2][10] |

| Stability | Stable under normal conditions.[10] |

Chemical Reactivity:

-

Hydrolysis: When dissolved in water, potassium orthosilicate hydrolyzes to form potassium hydroxide and silicic acid, which often precipitates as a silica gel.[1] K₄SiO₄ + 4H₂O ⇌ 4KOH + Si(OH)₄

-

Reaction with Acids: It readily reacts with acids to form the corresponding potassium salt and silicic acid.[1] K₄SiO₄ + 4HCl → 4KCl + Si(OH)₄

Synthesis Methodologies: A Comparative Analysis

The synthesis of phase-pure potassium orthosilicate requires careful control over reaction conditions. Three primary methods are prevalent: high-temperature solid-state reaction, hydrothermal synthesis, and sol-gel synthesis.

High-Temperature Solid-State Synthesis

This method is a direct and traditional approach for producing anhydrous crystalline silicates. The core principle involves the reaction of a potassium source with a silica source at temperatures high enough to facilitate solid-state diffusion and reaction.

-

Causality: Extremely high temperatures (typically >1200°C) are necessary to overcome the high activation energy of the solid-state reaction between the stable crystal lattices of silica and the potassium salt. The melting of the reactants or formation of eutectic liquids facilitates ion mobility and drives the reaction to completion.[2][11]

Experimental Protocol: Synthesis from Potassium Carbonate and Silica

-

Preparation of Precursors: Use high-purity anhydrous potassium carbonate (K₂CO₃) and silica (SiO₂, quartz sand). Ensure the silica is finely ground to maximize the reactive surface area.

-

Stoichiometric Mixing: Thoroughly mix the precursors in a 2:1 molar ratio of K₂CO₃ to SiO₂. 2K₂CO₃ + SiO₂ → K₄SiO₄ + 2CO₂

-

Homogenization: Mill the powder mixture (e.g., in a planetary ball mill) for several hours to ensure intimate contact between the reactant particles.

-

Calcination: Place the homogenized powder in a platinum or high-alumina crucible. Heat the mixture in a furnace to a temperature exceeding 1200°C. Industrial processes may use temperatures around 1450°C to ensure a complete melt and reaction.[2][11]

-

Reaction and Cooling: Maintain the temperature for several hours to ensure the reaction completes and all carbon dioxide has evolved. Cool the molten product slowly to obtain the crystalline solid.

-

Validation: The resulting product should be a colorless or yellowish, glass-like solid. Phase purity can be confirmed using X-ray Diffraction (XRD).

Hydrothermal Synthesis

Hydrothermal synthesis offers a route to crystalline materials at significantly lower temperatures than solid-state methods by utilizing water as a solvent under high pressure and temperature.

-

Causality: Under hydrothermal conditions (150-300°C), the solubility of silica in the aqueous potassium hydroxide solution increases dramatically.[1][3] This allows for the reaction to occur in the liquid phase, facilitating ion transport and enabling the formation of a crystalline potassium orthosilicate product at temperatures well below its melting point.

Experimental Protocol: Hydrothermal Synthesis

-

Precursor Preparation: Prepare an aqueous solution of potassium hydroxide (KOH) of a specific concentration. Use a high-purity silica source, such as quartz sand or fumed silica.

-

Reaction Mixture: Add the silica source to the KOH solution in a stoichiometric ratio within a Teflon-lined stainless-steel autoclave.

-

Sealing and Heating: Seal the autoclave securely. Place it in a furnace and heat to a temperature between 150°C and 300°C.[1] The autogenous pressure will rise within the sealed vessel.

-

Crystallization: Maintain the set temperature for a period of 12 to 48 hours to allow for complete reaction and crystallization. The specific duration and temperature will influence the resulting crystal size and polymorph.[3]

-

Cooling and Recovery: Allow the autoclave to cool to room temperature naturally. Open the vessel carefully, retrieve the solid product, wash it with deionized water to remove any unreacted KOH, and dry it in an oven.

-

Validation: The resulting white powder's crystalline phase should be confirmed using XRD.

Sol-Gel Synthesis

The sol-gel process provides a versatile, low-temperature route to produce highly pure and homogeneous materials. It involves the transition of a molecular precursor solution (sol) into a solid gel network.[3]

-

Causality: This method relies on the hydrolysis and condensation of a silicon alkoxide precursor, such as tetraethyl orthosilicate (TEOS). Potassium hydroxide acts as a basic catalyst, promoting both the hydrolysis of TEOS to form silanol groups (Si-OH) and their subsequent condensation to form siloxane (Si-O-Si) bonds.[3] The high concentration of K⁺ ions in the gel network ensures that upon calcination, the desired K₄SiO₄ phase is formed. This bottom-up approach allows for excellent mixing at the molecular level, leading to high product homogeneity.[3]

Experimental Protocol: Sol-Gel Synthesis

-

Sol Preparation: In a reaction vessel, mix ethanol and an aqueous solution of potassium hydroxide (KOH). The concentration of KOH must be carefully controlled as it dictates the reaction kinetics.[3]

-

Hydrolysis: While stirring vigorously, add tetraethyl orthosilicate (TEOS) dropwise to the KOH/ethanol solution. The molar ratios of TEOS:KOH:H₂O are critical parameters to optimize for phase purity.[3]

-

Condensation and Gelation: Continue stirring the solution at room temperature. The solution will gradually increase in viscosity as hydrolysis and condensation reactions proceed, eventually forming a rigid gel. This process can take several hours.

-

Aging: Age the gel in its mother liquor for 24-48 hours. This step strengthens the gel network through further condensation reactions.

-

Drying: Dry the gel at a moderate temperature (e.g., 60-100°C) to remove the solvent and residual water.

-

Calcination: Calcine the dried gel powder at a high temperature (e.g., 800-1000°C) to remove organic residues and crystallize the potassium orthosilicate phase.

-

Validation: Characterize the final white powder using XRD for phase identification and Scanning Electron Microscopy (SEM) with EDS for morphology and elemental composition.[3]

Analytical Characterization Techniques

To ensure the successful synthesis of potassium orthosilicate and to verify its structure, several analytical techniques are essential:

-

X-ray Diffraction (XRD): This is the primary technique for identifying the crystalline phases present in the final product and confirming the formation of the desired potassium orthosilicate structure.

-

Raman Spectroscopy: This technique is sensitive to the vibrational modes of the Si-O bonds and can be used to confirm the presence of isolated [SiO₄]⁴⁻ tetrahedra. It is particularly useful for studying the structure of silicate melts and glasses.[12]

-

Energy-Dispersive X-ray Spectroscopy (EDS): Often coupled with an electron microscope, EDS provides qualitative and quantitative elemental analysis, confirming the presence and uniform distribution of potassium, silicon, and oxygen in the sample.[3]

Applications in Research and Development

The unique properties of potassium orthosilicate make it a valuable compound in several research areas:

-

Materials Science: It is a key precursor for advanced materials, including potassium-based zeolites, specialty glasses, and solid-state electrolytes for batteries.[1][3]

-

Catalysis: Its strong basicity makes it a candidate for use as a solid base catalyst in organic synthesis, such as in transesterification reactions.[3]

-

Agriculture: In agricultural research, it is studied as a highly effective source of silicon and potassium to enhance plant strength, growth, and resistance to environmental stresses and pests.[13][14]

-

Construction Materials: It acts as a binder and sealant in high-performance cements and protective coatings for masonry, where it reacts to form durable, water-resistant silicate structures.[1][14]

Conclusion

Potassium orthosilicate is a well-defined inorganic compound with the chemical formula K₄SiO₄ and a nesosilicate crystal structure built from isolated [SiO₄]⁴⁻ tetrahedra charge-balanced by K⁺ ions. Its synthesis can be achieved through various methods, each with distinct advantages regarding temperature, purity, and homogeneity. A thorough understanding of its chemical formula, structure, and synthesis pathways is crucial for leveraging its properties in the development of advanced materials, catalysts, and agricultural solutions.

References

-

gsrs. (n.d.). POTASSIUM ORTHOSILICATE. gsrs. Retrieved from [Link]

-

Wikipedia. (n.d.). Orthosilicate. Wikipedia. Retrieved from [Link]

-

CK-12 Foundation. (n.d.). What is the structure of orthosilicate? - Properties. CK-12 Foundation. Retrieved from [Link]

-

Grokipedia. (n.d.). Orthosilicate. Grokipedia. Retrieved from [Link]

-

Wikipedia. (n.d.). Silicate. Wikipedia. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of potassium orthosilicate. PrepChem.com. Retrieved from [Link]

-

ResearchGate. (n.d.). Calculated phase diagram for the K₂O-SiO₂ system. ResearchGate. Retrieved from [Link]

-

Pyro.co.za. (n.d.). Thermodynamic properties and phase equilibria in Na2O-SiO2 and K2O-SiO2 System. Pyro.co.za. Retrieved from [Link]

-

AMERICAN ELEMENTS. (n.d.). Potassium Silicate. AMERICAN ELEMENTS. Retrieved from [Link]

-

Noah Technologies Corporation. (2024, October 10). The Role of Potassium Silicate in Boosting Agricultural Productivity and Plant Health. Noah Technologies Corporation. Retrieved from [Link]

-

Wikipedia. (n.d.). Potassium silicate. Wikipedia. Retrieved from [Link]

-

PubChem. (n.d.). Potassium polysilicate | K4O4Si | CID 22222942. PubChem. Retrieved from [Link]

-

TRUNNANO. (2024, October 29). Unveiling the Versatile Marvel: Potassium Silicate in Modern Applications. TRUNNANO. Retrieved from [Link]

-

DTIC. (1974, June 10). Phase Diagrams of Silicate Systems: Handbook; Third Issue. DTIC. Retrieved from [Link]

-

MDPI. (2023, January 7). Structural Features of K2O-SiO2 Melts: Modeling and High-Temperature Experiments. MDPI. Retrieved from [Link]

Sources

- 1. Buy Potassium orthosilicate | 1312-76-1 [smolecule.com]

- 2. Buy Potassium orthosilicate | 14293-88-0 [smolecule.com]

- 3. benchchem.com [benchchem.com]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. Orthosilicate - Wikipedia [en.wikipedia.org]

- 6. Silicate - Wikipedia [en.wikipedia.org]

- 7. ck12.org [ck12.org]

- 8. grokipedia.com [grokipedia.com]

- 9. Orthosilicate (17181-37-2) for sale [vulcanchem.com]

- 10. chemiis.com [chemiis.com]

- 11. echemi.com [echemi.com]

- 12. mdpi.com [mdpi.com]

- 13. noblealchem.com [noblealchem.com]

- 14. nanotrun.com [nanotrun.com]

Foreword: The Strategic Importance of Crystalline Potassium Orthosilicate

An In-depth Technical Guide to the Synthesis of Crystalline Potassium Orthosilicate

Potassium orthosilicate (K₄SiO₄) stands as a compound of significant interest in materials science and chemical synthesis. As a highly alkaline potassium source and a precursor for soluble silica, its applications are diverse, ranging from the formulation of specialty cements and ceramics to its use as a solid base catalyst in organic chemistry.[1] Its utility extends to agriculture, where it serves as a source of potassium and silicon, enhancing plant resilience.[2] The synthesis of K₄SiO₄ in its crystalline form is paramount for ensuring purity, predictable reactivity, and optimal performance in these advanced applications. This guide provides a comprehensive exploration of the primary synthesis methodologies, grounded in thermodynamic principles and validated through established characterization techniques.

Thermodynamic Foundations: The K₂O-SiO₂ System

A fundamental understanding of the potassium oxide-silica (K₂O-SiO₂) system is critical for the rational design of a synthesis protocol, particularly for solid-state methods. The phase diagram for this system dictates the stable crystalline phases that can form at different compositions and temperatures.[3][4]

The synthesis of potassium orthosilicate (K₄SiO₄, corresponding to a 2K₂O·SiO₂ stoichiometry) involves navigating this thermodynamic landscape. The diagram reveals the temperature ranges in which K₄SiO₄ is the stable phase, and the melting points of various compositions, which is crucial for high-temperature fusion reactions.[3][5] By carefully selecting the initial molar ratio of potassium to silicon precursors and controlling the thermal profile, one can selectively target the formation of the desired orthosilicate phase while avoiding the formation of other potassium silicates like metasilicate (K₂SiO₃) or disilicate (K₂Si₂O₅).

Synthesis Methodologies: A Comparative Analysis

Three primary routes are predominantly employed for the synthesis of crystalline potassium orthosilicate: Hydrothermal Synthesis, Solid-State Reaction, and Sol-Gel Synthesis. The choice of method is dictated by the desired purity, particle morphology, scalability, and available equipment.

Hydrothermal Synthesis

This method leverages elevated temperature and pressure to increase the solubility of silica in an aqueous alkaline solution, facilitating a reaction to form crystalline products. It is particularly effective for producing well-defined crystals at temperatures significantly lower than those required for solid-state reactions.

Causality and Experimental Rationale: The core principle is the dissolution of a silica source (e.g., quartz) in a potassium hydroxide (KOH) solution within a sealed autoclave.[1] At temperatures ranging from 150°C to 300°C, the autogenous pressure of water vapor significantly increases the reactivity of the system.[6][7] The concentration of the KOH solution is a critical parameter; it not only provides the potassium ions but also drives the depolymerization of the SiO₂ network, making it available for reaction. The molar ratio of SiO₂ to K₂O in the final product can be precisely controlled by adjusting the reaction time and precursor stoichiometry.[1][7]

Experimental Protocol: Hydrothermal Synthesis of K₄SiO₄

-

Precursor Preparation:

-

Weigh a stoichiometric amount of high-purity quartz sand (SiO₂).

-

Prepare an aqueous solution of potassium hydroxide (KOH) of the desired concentration (e.g., 10-50 wt%).[8]

-

-

Reactor Assembly:

-

Place the SiO₂ and KOH solution into a Teflon-lined stainless steel autoclave. The typical solid-to-liquid ratio is 1:3.[9]

-

Ensure the fill volume does not exceed 80% of the liner's capacity to safely accommodate the pressure increase.

-

-

Reaction:

-

Seal the autoclave and place it in a temperature-controlled oven or homogenous reactor.

-

Heat the reactor to the target temperature (e.g., 220°C) and maintain for a specified duration (e.g., 2-8 hours).[8][9] The pressure inside the reactor will correspond to the saturated water vapor pressure at that temperature.[1][7]

-

-

Product Recovery:

-

Allow the autoclave to cool to room temperature naturally. Caution: Do not attempt to open the reactor while it is hot or under pressure.

-

Open the reactor, filter the solid product, and wash it several times with deionized water to remove any unreacted KOH.

-

Dry the resulting white crystalline powder in an oven at 105°C for 16 hours.[9]

-

Workflow for Hydrothermal Synthesis

Caption: Workflow diagram for the hydrothermal synthesis of K₄SiO₄.

Data Summary: Hydrothermal Parameters

| Parameter | Range | Effect on Product | Reference |

| Temperature | 150 - 300 °C | Influences reaction rate and can affect crystalline polymorph formation.[1] | [1][7] |

| Reaction Time | 0.5 - 8 hours | Affects the completeness of the reaction and the final SiO₂:K₂O molar ratio.[1][9] | [1][9] |

| KOH Concentration | 10 - 50 wt% | Higher concentration increases silica solubility and reaction rate.[8] | [8] |

Solid-State Synthesis

This traditional ceramic method involves the direct reaction of solid precursors at high temperatures. It is often used for large-scale industrial production due to its simplicity and use of readily available, inexpensive raw materials like silica sand and potassium carbonate.

Causality and Experimental Rationale: The reaction proceeds through the thermal decomposition of the potassium salt (e.g., K₂CO₃ → K₂O + CO₂) followed by the diffusion of ions and reaction at the interface between the K₂O and SiO₂ particles. Thermogravimetric analysis shows that the reaction between K₂CO₃ and silica can begin at temperatures around 800-850°C.[1] To ensure a complete and homogenous reaction, temperatures are often raised to the point of fusion (around 1450°C), creating a molten silicate that is then cooled.[1] The stoichiometry of the initial mixture is the primary determinant of the final crystalline phase, as predicted by the K₂O-SiO₂ phase diagram.[3][10]

Experimental Protocol: Solid-State Synthesis of K₄SiO₄

-

Precursor Preparation:

-

Use high-purity, dry silica (SiO₂) and potassium carbonate (K₂CO₃). The use of K₂CO₃ is often preferred over KOH for safety at high temperatures.

-

Weigh the precursors to achieve the desired 2:1 molar ratio of K₂O to SiO₂.

-

-

Mixing and Milling:

-

Thoroughly mix the powders to ensure intimate contact between reactants. Ball milling is often employed to reduce particle size and increase homogeneity.

-

-

Calcination:

-

Place the mixed powder in a high-temperature crucible (e.g., alumina or platinum).

-

Heat the sample in a furnace. A typical heating profile involves a slow ramp to an intermediate temperature (e.g., 850°C) to initiate the reaction and drive off CO₂, followed by a ramp to a higher temperature (e.g., 1100-1450°C) for a duration of several hours to ensure reaction completion.[1][11]

-

-

Product Recovery:

-

Cool the furnace slowly to room temperature to promote crystallization.

-

The resulting product is a solid glass or crystalline mass, which can be ground into a fine powder.

-

Workflow for Solid-State Synthesis

Caption: Generalized workflow for the sol-gel synthesis of K₄SiO₄.

Characterization and Validation

The definitive validation of the synthesis of crystalline potassium orthosilicate is achieved through X-Ray Diffraction (XRD).

Principle and Protocol: XRD is a non-destructive technique used to identify the crystalline phases present in a material. [12]When a sample is irradiated with X-rays, the crystalline lattice diffracts the beams at specific angles (2θ) according to Bragg's Law. The resulting diffraction pattern is a unique fingerprint of the crystalline structure. [13] A typical XRD analysis involves:

-

Placing approximately 1-2 grams of the synthesized powder onto a sample holder and flattening the surface. [13]2. Mounting the holder in a diffractometer.

-

Scanning the sample over a 2θ angle range (e.g., 10-80°) using a specific X-ray source (e.g., Cu Kα). [13][14]4. The resulting diffraction pattern's peaks are then compared to a standard database, such as the Powder Diffraction File (PDF) from the International Centre for Diffraction Data (ICDD), to confirm the presence of the K₄SiO₄ phase and assess its purity. [13]

Conclusion

The synthesis of crystalline potassium orthosilicate can be successfully achieved through several distinct methodologies. Hydrothermal synthesis offers excellent control over crystallinity at moderate temperatures. Solid-state reaction provides a scalable, cost-effective route suitable for industrial production. The sol-gel method presents a pathway to high-purity materials at low temperatures. The selection of the optimal method depends on the specific requirements of the final application, including desired purity, particle morphology, and production scale. Validation via X-ray diffraction is a mandatory final step to confirm the phase identity and purity of the synthesized material.

References

- Potassium Orthosilicate | High-Purity Reagent | RUO - Benchchem. (URL: )

- Calculated phase diagram of the K2O‐SiO2 system with experimental d

- Buy Potassium orthosilic

- Calculated phase diagram for the K 2 O-SiO 2 system. Current...

- Thermodynamic properties and phase equilibria in Na2O-SiO2 and K2O-SiO2 System - Pyro.co.za. (URL: )

- TX phase diagram for SiO2-K2O system at 1 atm pressure (

- Phase diagram for the system K2O-Al2O3-SiO2-H2O-KCl-HCl depicting the...

-

Synthesis of KAlSiO4 by Hydrothermal Processing on Biotite Syenite and Dissolution Reaction Kinetics - MDPI. (URL: [Link])

-

Potassium silicate - Wikipedia. (URL: [Link])

-

Potassium Silicate Foliar Fertilizer Grade from Geothermal Sludge and Pyrophyllite - MATEC Web of Conferences. (URL: [Link])

-

Potassium Silicate - USDA. (URL: [Link])

-

The Role of Potassium Silicate in Boosting Agricultural Productivity and Plant Health. (URL: [Link])

- US5238668A - Process for production of potassium silicate solutions by the addition of tempered quartz to hydrothermally reacted quartz and koh, and hydrothermal reaction thereof - Google P

-

In Situ XRD, Raman Characterization, and Kinetic Study of CO2 Capture by Alkali Carbonate-Doped Na4SiO4 - MDPI. (URL: [Link])

- CN1028357C - Process for preparing potassium silicate solution by hydrothermal method - Google P

-

Kinetics Analysis of Solid State Reaction for the Synthesis of Lithium Orthosilicate. (URL: [Link])

-

X-Ray Diffraction Analysis of Various Calcium Silicate-Based Materials. (URL: [Link])

-

X-ray diffraction (XRD) patterns of silica from pyrophyllite. - ResearchGate. (URL: [Link])

-

X-Ray Peak Profile Analysis of Silica by Williamson–Hall and Size-Strain Plot Methods. (URL: [Link])

Sources

- 1. benchchem.com [benchchem.com]

- 2. noblealchem.com [noblealchem.com]

- 3. researchgate.net [researchgate.net]

- 4. pyrometallurgy.co.za [pyrometallurgy.co.za]

- 5. researchgate.net [researchgate.net]

- 6. Buy Potassium orthosilicate | 1312-76-1 [smolecule.com]

- 7. US5238668A - Process for production of potassium silicate solutions by the addition of tempered quartz to hydrothermally reacted quartz and koh, and hydrothermal reaction thereof - Google Patents [patents.google.com]

- 8. CN1028357C - Process for preparing potassium silicate solution by hydrothermal method - Google Patents [patents.google.com]

- 9. Synthesis of KAlSiO4 by Hydrothermal Processing on Biotite Syenite and Dissolution Reaction Kinetics [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. ams.usda.gov [ams.usda.gov]

- 12. resources.rigaku.com [resources.rigaku.com]

- 13. X-Ray Diffraction Analysis of Various Calcium Silicate-Based Materials [jkdhs.org]

- 14. mdpi.com [mdpi.com]

A Technical Guide to the Solubility of Potassium Orthosilicate for Researchers and Drug Development Professionals

Foreword: Understanding the Critical Role of Solubility in Material Science and Pharmaceutical Development

In the realms of advanced materials and pharmaceutical sciences, the precise characterization of a compound's solubility is not merely a routine data point; it is a cornerstone of innovation. For researchers, scientists, and drug development professionals, a comprehensive understanding of how a substance like potassium orthosilicate (K₄SiO₄) behaves in different solvent systems is paramount. This technical guide provides an in-depth exploration of the solubility of potassium orthosilicate, offering both theoretical insights and practical, field-proven methodologies. Our aim is to equip you with the knowledge to confidently and accurately assess the solubility of this and other inorganic compounds, thereby accelerating your research and development endeavors.

Introduction to Potassium Orthosilicate: A Compound of Growing Interest

Potassium orthosilicate, an inorganic compound with the chemical formula K₄SiO₄, is a member of the silicate family. It is characterized by its crystalline structure and is gaining significant attention across various industrial and scientific sectors, from agriculture to materials science.[1] In solution, potassium orthosilicate serves as a source of potassium (K⁺) and highly reactive silicate (SiO₄⁴⁻) anions. This dissociation is fundamental to its utility in numerous applications, including as a precursor for the synthesis of advanced ceramics and specialty cements, and as a solid base catalyst in organic transformations.[2]

The solubility of potassium orthosilicate is a critical parameter that dictates its performance in these applications. A thorough understanding of its behavior in different solvents is therefore essential for formulation development, process optimization, and quality control.

Theoretical Framework of Potassium Orthosilicate Solubility

The dissolution of potassium orthosilicate in a solvent is a complex process governed by several physicochemical principles. The primary driving force is the interaction between the ions of the solute (K⁺ and SiO₄⁴⁻) and the molecules of the solvent.

The Role of the Solvent

-

Polar Protic Solvents (e.g., Water): Water is an excellent solvent for potassium orthosilicate due to its high polarity and ability to form strong hydrogen bonds. The dissolution process involves the hydration of the potassium and orthosilicate ions, where water molecules orient themselves around the ions, stabilizing them in solution. The general consensus is that potassium orthosilicate is highly soluble in water, particularly in hot water or under pressure.[1][3][4]

-

Polar Aprotic Solvents (e.g., DMSO): While specific data for potassium orthosilicate is scarce, many inorganic salts exhibit some solubility in strong polar aprotic solvents like dimethyl sulfoxide (DMSO).[1][5]

-

Nonpolar and Low-Polarity Solvents (e.g., Alcohols, Acetone): Potassium orthosilicate is generally considered insoluble in alcohols such as ethanol.[3][4][6] This is attributed to the lower polarity of these solvents compared to water, which are less effective at solvating the potassium and orthosilicate ions.

Factors Influencing Solubility

Several factors can significantly impact the solubility of potassium orthosilicate:

-

Temperature: For most salts, solubility in water increases with temperature. This holds true for potassium silicates, with hot water being a more effective solvent than cold water.[7][8] Anhydrous forms of potassium silicate, in particular, may require heating to dissolve at a reasonable rate.[7]

-

pH: The solubility of silicates is highly dependent on pH. The solubility of silicon species begins to increase significantly at a pH above 9.[9] Research has shown that a pH of 11 is necessary to maintain the solubility of potassium silicate in concentrated solutions, preventing precipitation.[9]

-

Presence of Other Solutes: The presence of other ions in a solution can affect the solubility of potassium orthosilicate. For instance, the presence of calcium ions can lead to precipitation.[9]

-

Physical Form: The physical form of the potassium silicate plays a crucial role. Hydrous forms, such as spray-dried potassium silicate, tend to dissolve more quickly in water at room temperature compared to their anhydrous counterparts.[5][7] The molar ratio of potassium to silica also influences the dissolution rate, with a higher potassium ratio generally leading to faster dissolution.[5][7]

Quantitative Solubility Data

Obtaining precise, quantitative solubility data for potassium orthosilicate across a wide range of solvents is challenging due to the limited availability of published literature. The data presented below is a compilation of available information for potassium silicates, which can serve as a valuable reference. It is important to note that the term "potassium silicate" can refer to various compounds with different K₂O:SiO₂ ratios, which will affect their solubility.

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Comments |

| Water (Cold) | Room Temperature | Very slowly soluble[1][4] | Anhydrous forms are practically insoluble at room temperature.[7] |

| Water (Hot) | > 80 °C | Readily soluble, especially under pressure[7][10] | The resulting solution can be highly viscous.[10] |

| Ethanol | Ambient | Insoluble[3][4][6] | |

| Dimethyl Sulfoxide (DMSO) | Ambient | Soluble (Qualitative)[1][5] | Many inorganic salts are soluble in DMSO.[1][5] |

Experimental Determination of Potassium Orthosilicate Solubility: A Self-Validating Protocol

This section provides a detailed, step-by-step methodology for determining the solubility of potassium orthosilicate. This protocol is designed to be a self-validating system, ensuring the accuracy and reliability of the results.

Gravimetric Method for Solubility Determination

The gravimetric method is a fundamental and reliable technique for determining the solubility of a solid in a liquid. It involves preparing a saturated solution, carefully separating a known volume of the solution, evaporating the solvent, and weighing the remaining solute.

Caption: Gravimetric solubility determination workflow.

-

Preparation of Saturated Solution:

-

Add an excess amount of potassium orthosilicate to a known volume of the desired solvent in a sealed container. The presence of undissolved solid is crucial to ensure saturation.

-

Place the container in a constant temperature bath and stir the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sampling:

-

Once equilibrium is established, stop stirring and allow the undissolved solid to settle.

-

Carefully withdraw a precise volume (e.g., 10.00 mL) of the clear supernatant using a calibrated volumetric pipette. To avoid transferring any solid particles, it is advisable to use a pipette tip with a filter.

-

-

Gravimetric Analysis:

-

Transfer the collected aliquot to a pre-weighed, clean, and dry evaporating dish.

-

Gently heat the evaporating dish to evaporate the solvent. This should be done in a fume hood.

-

Once the solvent has evaporated, place the dish in a drying oven at a suitable temperature (e.g., 105-110 °C) to remove any residual moisture.

-

Periodically remove the dish from the oven, cool it in a desiccator, and weigh it. Repeat this process until a constant weight is achieved, indicating that all the solvent has been removed.

-

-

Calculation:

-

Calculate the mass of the dissolved potassium orthosilicate by subtracting the initial weight of the empty evaporating dish from the final constant weight.

-

Express the solubility in the desired units, typically as grams of solute per 100 mL of solvent.

-

Spectrophotometric Method for Silicate Concentration Analysis (Molybdenum Blue Method)

For aqueous solutions, the concentration of dissolved silicate can be accurately determined using the molybdenum blue spectrophotometric method, which is a well-established and sensitive technique. This method is based on the reaction of silicate ions with molybdate in an acidic solution to form a yellow silicomolybdic acid complex. This complex is then reduced to form a intensely colored molybdenum blue complex, the absorbance of which is proportional to the silicate concentration.[11][12] This method conforms to EPA Method 366.0.[12]

Caption: Molybdenum blue reaction for silicate analysis.

-

Sample Preparation:

-

Prepare a saturated solution of potassium orthosilicate in water as described in the gravimetric method.

-

Carefully dilute a known volume of the clear supernatant to a concentration that falls within the linear range of the spectrophotometer.

-

-

Color Development:

-

To a known volume of the diluted sample, add an acidic solution of ammonium molybdate. Allow the reaction to proceed for a specific time (e.g., 10 minutes) for the formation of the yellow silicomolybdic acid complex.

-

Add a reducing agent, such as a solution of ascorbic acid or a metol-sulfite solution, to the mixture.[11][12] Allow sufficient time for the blue color to develop fully (e.g., 30 minutes).

-

-

Spectrophotometric Measurement:

-

Measure the absorbance of the blue solution at the wavelength of maximum absorbance, which is typically around 810-825 nm, using a spectrophotometer.

-

Use a reagent blank (prepared in the same way as the sample but without the silicate) to zero the instrument.

-

-

Calibration and Calculation:

-

Prepare a series of standard solutions of known silicate concentrations and follow the same color development procedure to create a calibration curve of absorbance versus concentration.

-

Determine the concentration of silicate in the unknown sample by comparing its absorbance to the calibration curve.

-

Calculate the original solubility of the potassium orthosilicate, taking into account the dilution factor.

-

Conclusion: Applying Solubility Data in a Research and Development Context

The solubility of potassium orthosilicate is a multifaceted property influenced by the solvent, temperature, pH, and the physical form of the compound. While it exhibits high solubility in water, particularly under heated and alkaline conditions, it is largely insoluble in organic solvents like ethanol. For researchers and drug development professionals, a precise understanding and the ability to experimentally determine this property are crucial. The gravimetric and spectrophotometric methods detailed in this guide provide robust and reliable means to quantify the solubility of potassium orthosilicate. By applying these principles and protocols, scientists can ensure the accuracy of their data, leading to more effective formulation design, process optimization, and ultimately, the successful development of new materials and therapeutics.

References

-

Gaylord Chemical Company, L.L.C. Dimethyl Sulfoxide (DMSO) Solubility Data. [Link]

-

Chemistry Stack Exchange. Solubility of potassium silicate in water. [Link]

-

HortScience. pH 11.3 Enhances the Solubility of Potassium Silicate for Liquid Fertilizer. [Link]

-

Chesapeake Bay Program. SECTION D.13 SILICA, DISSOLVED. [Link]

-

Scribd. Solubility Experiment | PDF. [Link]

-

RSC Publishing. Analytical Methods. [Link]

-

Scribd. Experiment: Solubility of Organic & Inorganic Compounds. [Link]

-

TRUNNANO. In what ways does potassium silicate work?. [Link]

-

ResearchGate. Solubility and Mineral Composition of Fused Potassium Silicate Fertilizer. [Link]

-

USDA. Potassium Silicate. [Link]

-

Fountainhead Press. Determining Solubility of an Unknown Salt at Various Temperatures. [Link]

-

ResearchGate. Determination of Inorganic Salt Solubility at a Temperature above the Boiling Point of Water by Multiple Headspace Extraction Gas Chromatography. [Link]

-

ACS Publications. Solubility and Solubility Product Determination of a Sparingly Soluble Salt: A First-Level Laboratory Experiment | Journal of Chemical Education. [Link]

-

MFA Cameo. Potassium silicate. [Link]

-

PubChem. Potassium polysilicate | K4O4Si | CID 22222942. [Link]

-

PQ Corporation. Potassium Silicate Solution. [Link]

- Google Patents.

Sources

- 1. scribd.com [scribd.com]

- 2. reddit.com [reddit.com]

- 3. biblio.com [biblio.com]

- 4. echemi.com [echemi.com]

- 5. ptacts.uspto.gov [ptacts.uspto.gov]

- 6. routledge.com [routledge.com]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. Potassium silicate - CAMEO [cameo.mfa.org]

- 9. echemi.com [echemi.com]

- 10. Solubility and water-softening properties of a crystalline layered sodium silicate, SKS-6 - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. Solubility of Organic and Inorganic Chemicals in Selected Solvents. | National Technical Reports Library - NTIS [ntrl.ntis.gov]

- 12. Ethylene glycol - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Hygroscopic Nature of Potassium Orthosilicate

Abstract

Potassium orthosilicate (K₄SiO₄) is an inorganic compound recognized for its significant hygroscopicity—the ability to readily absorb and adsorb moisture from the atmosphere. This property is fundamental to its function in a wide range of applications, from agriculture to materials science. For researchers, scientists, and formulation experts, a deep understanding of this characteristic is critical for optimizing product performance, ensuring stability, and developing robust handling protocols. This guide provides a comprehensive exploration of the physicochemical principles governing the hygroscopic nature of potassium orthosilicate, details rigorous experimental methodologies for its characterization, discusses the implications for various applications, and outlines best practices for its storage and handling.

Introduction to Potassium Orthosilicate

Potassium orthosilicate, with the chemical formula K₄SiO₄, is the potassium salt of orthosilicic acid. Structurally, it consists of four potassium cations (K⁺) ionically bonded to a central orthosilicate anion (SiO₄⁴⁻), where a silicon atom is tetrahedrally coordinated to four oxygen atoms.[1] This arrangement results in a highly alkaline and water-soluble solid.[1] While the broader family of potassium silicates (e.g., K₂SiO₃) is widely used, the orthosilicate form is particularly noteworthy for its high ratio of potassium to silicon and its pronounced affinity for water.[2] This inherent ability to attract atmospheric moisture, its hygroscopic nature, is a defining characteristic that dictates its behavior and utility.[2][3]

The Physicochemical Mechanism of Hygroscopicity

The hygroscopic behavior of potassium orthosilicate is fundamentally driven by the strong electrostatic interactions between its constituent ions and the polar water molecules in the surrounding air.[4][5] The process can be understood as a multi-stage phenomenon involving both surface and bulk interactions.

Core Principles:

-

Ionic Attraction: The high charge density of the potassium (K⁺) cations and, more significantly, the orthosilicate (SiO₄⁴⁻) anion creates a strong electrostatic field. This field attracts the dipole of water molecules (H₂O), orienting them and pulling them from the vapor phase onto the crystal surface.[3][6]

-

Adsorption: Initially, water molecules form a thin film on the surface of the potassium orthosilicate solid. This surface-level binding is known as adsorption.

-

Absorption and Hydration: As more water molecules accumulate, they begin to penetrate the bulk of the material, a process called absorption. This can lead to the formation of hydrates, where water molecules become incorporated into the crystal lattice. The energy released during the interaction between the ions and water molecules often compensates for the energy required to break the ionic bonds in the solid, facilitating its dissolution at high humidity levels.[5]

-

Deliquescence: For highly hygroscopic materials like potassium orthosilicate, this process can continue until the solid has absorbed enough water to dissolve completely and form a liquid solution, a phenomenon known as deliquescence.[7]

The following diagram illustrates the fundamental interaction between a potassium orthosilicate unit and atmospheric water molecules.

Caption: K⁺ and SiO₄⁴⁻ ions attract polar H₂O molecules.

Quantitative Characterization of Hygroscopicity

To control and leverage the hygroscopic nature of potassium orthosilicate, it must be accurately quantified. The two primary methods for this are Dynamic Vapor Sorption (DVS) and static gravimetric analysis.

Dynamic Vapor Sorption (DVS)

DVS is a high-resolution gravimetric technique that measures the mass of a sample as a function of time or relative humidity (RH) at a constant temperature.[8][9] It provides detailed information on sorption/desorption kinetics and equilibrium moisture content.[10]

Experimental Protocol: DVS Analysis

-

Sample Preparation: Accurately weigh 5-10 mg of finely powdered, anhydrous potassium orthosilicate onto the DVS microbalance sample pan.

-

Drying/Pre-treatment: Dry the sample in situ by exposing it to a 0% RH nitrogen stream at a controlled temperature (e.g., 40°C) until a stable mass is achieved. This establishes a dry reference weight.[11][12]

-

Sorption Isotherm: Increase the RH in programmed steps (e.g., 10% increments from 0% to 90% RH). At each step, the instrument holds the RH constant until the sample mass equilibrates ( dm/dt < 0.002% min⁻¹).[9]

-

Desorption Isotherm: Following equilibration at the maximum RH, decrease the RH in the same decrements back to 0% RH, again allowing for mass equilibration at each step.

-

Data Analysis: Plot the percentage change in mass against the RH. The resulting sorption and desorption curves form an isotherm. Hysteresis (a loop between the two curves) can indicate phenomena like capillary condensation or irreversible phase changes.[13]

Caption: Workflow for a Dynamic Vapor Sorption (DVS) experiment.

Data Presentation: Illustrative DVS Results

The table below presents a typical data set that would be generated from a DVS analysis of a hygroscopic material like potassium orthosilicate.

| Relative Humidity (%) | Sorption (% Mass Change) | Desorption (% Mass Change) |

| 0 | 0.00 | 0.51 |

| 10 | 0.45 | 0.98 |

| 20 | 0.92 | 1.55 |

| 30 | 1.68 | 2.43 |

| 40 | 2.89 | 3.78 |

| 50 | 4.55 | 5.41 |

| 60 | 6.98 | 7.62 |

| 70 | 10.21 | 10.85 |

| 80 | 15.67 | 16.02 |

| 90 | 22.40 | 22.40 |

Note: Data are illustrative to demonstrate typical DVS output for a very hygroscopic solid.

Static Gravimetric Analysis

A simpler, though less detailed, method involves equilibrating a sample in a desiccator containing a saturated salt solution that maintains a known, constant RH.[14] This method is often used for classification according to pharmacopeial standards.[11]

Experimental Protocol: Static Gravimetric Analysis

-

Preparation: Prepare a sealed desiccator chamber containing a saturated solution of a specific salt to maintain a constant RH (e.g., a saturated NaCl solution provides ~75% RH at 25°C). Refer to standards like ASTM E104 for a list of salt solutions and their corresponding RH values.[15][16][17][18][19]

-

Sample Drying: Dry a known weight of potassium orthosilicate in an oven or under vacuum to a constant weight (W_dry).

-

Exposure: Place the pre-weighed, dried sample in an open container within the prepared desiccator.

-

Equilibration: Allow the sample to equilibrate for a defined period (e.g., 24 or 48 hours).

-

Final Weighing: Quickly remove the sample and immediately re-weigh it to determine the final weight (W_final).

-

Calculation: Calculate the percentage of water absorbed as: ((W_final - W_dry) / W_dry) * 100.

Implications and Applications

The hygroscopic nature of potassium orthosilicate is not a mere curiosity; it is a functional property that is exploited across several industries.

-

Materials Science & Construction: In cements and coatings, potassium orthosilicate's ability to draw in moisture can be beneficial for curing processes. Its hygroscopic nature is also studied for its potential in creating moisture-scavenging and corrosion-inhibiting coatings, where it actively traps ambient water that could otherwise degrade a substrate.[2][3]

-

Agriculture: As a soil amendment, potassium orthosilicate improves the water retention capacity of the soil. It absorbs moisture during periods of high humidity or irrigation and can release it back to the plant roots as the soil dries, enhancing drought tolerance.[20]

-

Pharmaceutical & Chemical Formulation: The hygroscopicity of a substance is a critical parameter in drug development.[21] For potassium orthosilicate used as an excipient or in a formulation, its tendency to absorb water can lead to challenges such as powder caking, altered flow properties, and potential chemical degradation of moisture-sensitive active ingredients.[21] Understanding its hygroscopic profile via DVS is essential for defining manufacturing processes, packaging requirements, and storage conditions.[13]

Laboratory Handling and Storage Protocols

Due to its strong affinity for water, strict handling and storage procedures are mandatory to maintain the integrity of potassium orthosilicate.

-

Storage Containers: Always store the material in airtight, moisture-resistant containers. High-density polyethylene (HDPE) drums or foil-lined bags are recommended.[22] For smaller lab quantities, glass containers with tight-fitting lids sealed with paraffin film are effective.[23]

-

Controlled Environment: Store containers in a cool, dry place.[24] Ideally, a controlled environment with relative humidity maintained below 40% should be used.[22] For highly sensitive applications, storage within a desiccator containing a desiccant (e.g., silica gel, molecular sieves) or in an inert atmosphere drybox is necessary.[7][25]

-

Handling: Minimize the time the container is open to the atmosphere. Weigh out the required amount of material quickly and reseal the container immediately.[24] Avoid handling in high-humidity environments.

-

Desiccants: For bulk containers that are accessed frequently, placing desiccant pouches inside the container (suspended in the headspace, not in direct contact with the product) can help manage moisture ingress.[22][23]

References

-

ASTM International. (2020). E104 Standard Practice for Maintaining Constant Relative Humidity by Means of Aqueous Solutions. ASTM. [Link]

-

ASTM International. (2017). E104 Standard Practice for Maintaining Constant Relative Humidity by Means of Aqueous Solutions. ASTM. [Link]

-

ASTM International. (2002). ASTM E104-02 - Standard Practice for Maintaining Constant Relative Humidity by Means of Aqueous Solutions. ASTM. [Link]

-

Applied Testing & Geosciences. ASTM E104 - Maintaining Constant Relative Humidity. ATG. [Link]

-

Building CodeHub. (2002). ASTM E104-02 Standard Practice for Maintaining Constant Relative Humidity by Means of Aqueous Solutions. Building CodeHub. [Link]

-

TutorChase. How do you handle hygroscopic solutes in the lab?. TutorChase. [Link]

-

Omics International. (Year not specified). Hygroscopic Gravimetric Quantitative Chemical Analysis. Omicsonline.org. [Link]

-

Allada, R. (2016). Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach. Asian Journal of Pharmaceutics. [Link]

-

GMP SOP Pro. (2025). SOP for Storage of Hygroscopic Raw Materials with Desiccants – V 2.0. GMP SOP Pro. [Link]

-

Allada, R. (2016). Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach. Asian Journal of Pharmaceutics. [Link]

-

Interactive Learning Paradigms, Incorporated. The MSDS HyperGlossary: Hygroscopic. ILPI. [Link]

-

ACS Publications. (2023). Water Harvesting by Thermoresponsive Ionic Liquids. The Journal of Physical Chemistry B. [Link]

-

Technology Networks. Hygroscopicity Evaluation. Technology Networks. [Link]

-

Particle Technology Labs. (2022). Probing Water Vapor Uptake and Release with Dynamic Vapor Sorption (DVS). Particle Technology Labs. [Link]

-

ProUmid. Dynamic Vapor Sorption (DVS) Analysis. ProUmid. [Link]

-

Study.com. Explain what happens when an ionic compound mixes with water and separates. Study.com. [Link]

-

ResearchGate. (2025). Absorption of Water by Room-Temperature Ionic Liquids. Request PDF. [Link]

-

TRUNNANO. (2025). Potassium silicate: Deep exploration and application prospect of multifunctional inorganic compounds. TRUNNANO. [Link]

-

YouTube. (2024). GI Physiology: Absorption of Water and Ions - Part 1. YouTube. [Link]

-

Quora. (2015). Why do ionic compounds dissolve in water?. Quora. [Link]

-

Particle Characterisation Laboratories. Dynamic Vapour Sorption. Particle-Characterisation.com. [Link]

-

SK pharmteco. Dynamic Vapor Sorption. SK pharmteco. [Link]

-

ResearchGate. (2019). Is there a practical and efficient way to protect hygroscopic compounds from water uptake?. ResearchGate. [Link]

-

American Elements. Potassium Silicate. American Elements. [Link]

-

Wikipedia. Potassium silicate. Wikipedia. [Link]

Sources

- 1. Buy Potassium orthosilicate | 14293-88-0 [smolecule.com]

- 2. nanotrun.com [nanotrun.com]

- 3. benchchem.com [benchchem.com]

- 4. homework.study.com [homework.study.com]

- 5. quora.com [quora.com]

- 6. researchgate.net [researchgate.net]

- 7. The MSDS HyperGlossary: Hygroscopic [ilpi.com]

- 8. measurlabs.com [measurlabs.com]

- 9. particletechlabs.com [particletechlabs.com]

- 10. DVS Systems | Dynamic Vapor Sorption | proUmid [proumid.com]

- 11. asiapharmaceutics.info [asiapharmaceutics.info]

- 12. Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach | Asian Journal of Pharmaceutics (AJP) [asiapharmaceutics.info]

- 13. skpharmteco.com [skpharmteco.com]

- 14. omicsonline.org [omicsonline.org]

- 15. store.astm.org [store.astm.org]

- 16. store.astm.org [store.astm.org]

- 17. standards.iteh.ai [standards.iteh.ai]

- 18. ASTM E104 - Maintaining Constant Relative Humidity [appliedtesting.com]

- 19. codehub.building.govt.nz [codehub.building.govt.nz]

- 20. Potassium silicate - Wikipedia [en.wikipedia.org]

- 21. cdn.technologynetworks.com [cdn.technologynetworks.com]

- 22. SOP for Storage of Hygroscopic Raw Materials with Desiccants – V 2.0 – SOP Guide for Pharma [pharmasop.in]

- 23. researchgate.net [researchgate.net]

- 24. tutorchase.com [tutorchase.com]

- 25. globalresearchchem.com [globalresearchchem.com]

A Technical Guide to the Luminescent Properties of Doped Potassium Orthosilicate Phosphors

Abstract

Potassium orthosilicate (K₄SiO₄) has emerged as a compelling host material for the development of advanced luminescent materials, or phosphors. Its stable crystal structure and capacity to accommodate various dopant ions make it a versatile platform for generating light across the visible spectrum. This technical guide provides an in-depth exploration of the synthesis, characterization, and fundamental luminescent properties of doped potassium orthosilicate. We will delve into the causal relationships between synthesis methodologies, dopant selection, and the resultant optical performance. This document is intended for researchers, materials scientists, and professionals in fields such as solid-state lighting and drug development who seek a comprehensive understanding of this promising class of phosphors.

Introduction: The Promise of Silicate Host Lattices

The field of luminescent materials is foundational to numerous modern technologies, most notably solid-state lighting, which relies on phosphors to convert the monochromatic light from a light-emitting diode (LED) into broad-spectrum white light.[1][2] The choice of the host material is critical, as it dictates the thermal and chemical stability of the phosphor and profoundly influences the efficiency of the luminescence process.[3][4]

Silicate-based compounds are particularly advantageous as phosphor hosts due to their robust physical properties, cost-effectiveness, and structural versatility.[3] Among these, potassium orthosilicate (K₄SiO₄), an inorganic compound belonging to the nesosilicate subclass, presents a noteworthy crystal structure characterized by isolated [SiO₄]⁴⁻ tetrahedra.[5] This structure provides suitable lattice sites for the incorporation of activator ions—typically rare-earth elements—which are responsible for imparting luminescent properties to the otherwise optically inert host.[5][6][7] By carefully selecting dopants such as Europium (Eu³⁺) or Cerium (Ce³⁺), it is possible to tune the emission color, making doped K₄SiO₄ a promising candidate for applications requiring high-quality light sources.[6][8][9]

Synthesis and Doping Methodologies: From Precursors to Phosphors

The optical properties of a phosphor are inextricably linked to its synthesis method, which determines its phase purity, crystallinity, particle size, and the uniform distribution of dopant ions within the host lattice. Several techniques are employed for the synthesis of silicate phosphors, each with distinct advantages.

Dominant Synthesis Routes

-

High-Temperature Solid-State Reaction: This is the most conventional and widely used method for commercial phosphor production.[10][11] It involves the intimate mixing of high-purity precursors (e.g., K₂CO₃, SiO₂, and a dopant oxide like Eu₂O₃) followed by repeated cycles of grinding and calcination at high temperatures (typically >1000°C). The high thermal energy drives the diffusion of ions and the formation of the desired crystalline phase. The choice of a reducing or oxidizing atmosphere can be critical for controlling the valence state of the dopant (e.g., Eu³⁺ vs. Eu²⁺).[12]

-

Sol-Gel Synthesis: This wet-chemical route offers excellent control over homogeneity and purity at relatively lower temperatures.[5][13] The process begins with the hydrolysis of precursors, such as tetraethyl orthosilicate (TEOS), in the presence of a potassium source (e.g., potassium hydroxide) and a dissolved dopant salt.[5] Subsequent condensation reactions lead to the formation of a "sol" that transitions into a "gel" network. Drying and calcining this gel yields the final phosphor powder.[5][13]

-

Hydrothermal Synthesis: This technique involves crystallization from aqueous solutions under conditions of high temperature and pressure within a sealed vessel (autoclave).[5] It is particularly effective for producing well-defined, crystalline nanoparticles.[9][14]

Experimental Protocol: Solid-State Reaction Synthesis of K₄SiO₄:Eu³⁺

This protocol outlines a standard procedure for synthesizing a red-emitting Europium-doped potassium orthosilicate phosphor.

Objective: To synthesize K₄(₁-ₓ)SiO₄:Euₓ³⁺ via a high-temperature solid-state reaction.

Materials:

-

Potassium carbonate (K₂CO₃, 99.9% purity)

-

Silicon dioxide (SiO₂, 99.9% purity)

-

Europium(III) oxide (Eu₂O₃, 99.99% purity)

-

High-purity alumina crucibles

-

Mortar and pestle (agate)

-

High-temperature tube furnace

Procedure:

-

Stoichiometric Calculation: Calculate the molar ratios of the precursors based on the target formula, for instance, K₃.₉₄SiO₄:Eu₀.₀₆³⁺. Account for the stoichiometry of the reaction: 2K₂CO₃ + SiO₂ → K₄SiO₄ + 2CO₂↑.

-

Precursor Weighing & Mixing: Accurately weigh the calculated amounts of K₂CO₃, SiO₂, and Eu₂O₃.

-

Homogenization: Transfer the powders to an agate mortar. Grind the mixture thoroughly for at least 30 minutes to ensure intimate contact between the reactant particles. This step is critical for a complete reaction and uniform dopant distribution.

-

First Calcination: Place the homogenized powder into an alumina crucible and transfer it to the tube furnace. Heat the sample to 800°C at a rate of 5°C/min and hold for 4 hours in an air atmosphere to decompose the carbonate.

-

Intermediate Grinding: After cooling to room temperature, remove the sample and grind it again for 15-20 minutes to break up agglomerates and expose fresh surfaces for reaction.

-

Second Calcination: Return the powder to the crucible and heat it to the final sintering temperature, typically between 1100°C and 1300°C. Hold for 6-8 hours. A weak reducing atmosphere (e.g., 5% H₂ in N₂) may be required if the Eu²⁺ state is desired, but for Eu³⁺, air is sufficient.

-

Final Processing: Allow the furnace to cool naturally to room temperature. The resulting phosphor powder is then gently ground a final time before characterization.

Visualization of Synthesis Workflow

Core Luminescence Principles & Dopant Effects

Photoluminescence in doped K₄SiO₄ is a multi-step process initiated by the absorption of high-energy photons (typically UV or blue light) by the dopant ion. This elevates an electron to an excited energy state. The electron then relaxes non-radiatively to a lower, metastable excited state, from which it returns to the ground state by emitting a photon of lower energy (longer wavelength). The specific wavelengths of absorption and emission are determined by the electronic structure of the dopant ion and the influence of the surrounding host crystal field.

Key Dopants for Potassium Orthosilicate

-

Europium (Eu³⁺): As a red-light activator, Eu³⁺ is highly valued for improving the color rendering index of white LEDs. Its luminescence arises from intra-4f shell electronic transitions, which are shielded from the host lattice.[7][15] This results in characteristic sharp, line-like emission peaks. The most prominent of these are the ⁵D₀ → ⁷F₁ (orange, ~590 nm) and ⁵D₀ → ⁷F₂ (red, ~615 nm) transitions.[4][16] The intensity ratio of these peaks is highly sensitive to the symmetry of the dopant's local environment, making it a valuable structural probe.

-

Cerium (Ce³⁺): In contrast to Eu³⁺, the luminescence of Ce³⁺ involves a 5d → 4f transition. The 5d orbital is unshielded and interacts strongly with the host crystal field. This leads to a broad emission band, typically in the blue-green to yellow region, and a short luminescence lifetime.[8][17] Ce³⁺-doped phosphors are highly efficient and are well-suited for excitation by near-UV (NUV) or blue LED chips.[8][18]

Energy Level Diagram for Eu³⁺ Luminescence

Systematic Characterization of Luminescent Properties

A rigorous characterization workflow is essential to validate the synthesis and understand the structure-property relationships of the phosphor.

Core Characterization Techniques

-

X-Ray Diffraction (XRD): This is the primary technique for confirming the crystal structure and phase purity of the synthesized material.[10] The resulting diffraction pattern is compared to standard databases to ensure the K₄SiO₄ phase has formed and to detect any unwanted secondary phases.

-

Scanning Electron Microscopy (SEM): SEM provides high-resolution images of the phosphor particles, revealing their morphology, size distribution, and degree of agglomeration.[10] This is crucial as particle size can affect light scattering and packing density in devices.

-

Photoluminescence (PL) Spectroscopy: This is the most direct method for evaluating the optical properties.[10]

-

An excitation spectrum is measured by monitoring the emission at a fixed wavelength while scanning the excitation wavelength. This identifies the most efficient wavelengths for pumping the phosphor.

-

An emission spectrum is obtained by exciting the sample at an optimal wavelength and measuring the intensity of the emitted light across the spectrum. This reveals the color and spectral purity of the luminescence.

-

-

Luminescence Lifetime Measurement: This technique measures the time it takes for the luminescence intensity to decay to 1/e of its initial value after excitation with a short pulse of light.[19][20] The decay time provides insight into the efficiency of the radiative process and the presence of non-radiative decay pathways that can quench luminescence.[21][22]

-

Quantum Yield (QY) Measurement: The QY is the ratio of photons emitted to photons absorbed, representing the overall efficiency of the phosphor.[23] It is a critical metric for application-readiness and is typically measured using an integrating sphere.

Experimental Protocol: Photoluminescence (PL) Spectroscopy

Objective: To measure the excitation and emission spectra of a synthesized K₄SiO₄:Dopant phosphor powder.

Apparatus:

-

Spectrofluorometer equipped with a Xenon lamp source, excitation and emission monochromators, and a photomultiplier tube (PMT) detector.

-

Solid sample holder.

Procedure:

-

Sample Preparation: Load a small amount of the phosphor powder into the solid sample holder. Ensure the surface is flat and densely packed to maintain consistency between measurements.

-

Emission Spectrum Measurement: a. Based on literature or the dopant's known properties, select an initial excitation wavelength (e.g., 395 nm for Eu³⁺). b. Set the excitation monochromator to this wavelength. c. Scan the emission monochromator across the expected emission range (e.g., 550-750 nm for Eu³⁺). d. Record the emission intensity as a function of wavelength. The peak of this spectrum is the primary emission wavelength.

-

Excitation Spectrum Measurement: a. Set the emission monochromator to the peak emission wavelength determined in the previous step (e.g., 615 nm for Eu³⁺). b. Scan the excitation monochromator over a range where absorption is expected (e.g., 250-500 nm). c. Record the emission intensity as a function of the excitation wavelength. The resulting spectrum shows the relative efficiency of different excitation wavelengths.

-

Data Analysis: Identify the peak wavelengths for both excitation and emission. Analyze the full width at half maximum (FWHM) of the emission peak, which describes the spectral purity.

Visualization of Characterization Workflow

Critical Factors Governing Luminescent Performance

Achieving optimal brightness and stability requires a deep understanding of the factors that can enhance or diminish luminescence.

-

Dopant Concentration and Quenching: For any given phosphor system, there is an optimal dopant concentration that yields maximum emission intensity. Below this level, the absorption is insufficient. Above this level, the luminescence intensity begins to decrease, a phenomenon known as concentration quenching .[24][25] This occurs because the average distance between dopant ions becomes short enough for non-radiative energy transfer to occur, where excitation energy migrates from one ion to another until it is lost at a "quenching site," such as a crystal defect or an impurity.[26][27]

-

Thermal Quenching: The performance of phosphors in high-power applications is often limited by thermal quenching , where luminescence intensity decreases as temperature rises.[26][28] Increased thermal energy (phonons) in the crystal lattice can activate non-radiative pathways, allowing the excited electron to return to the ground state without emitting light. A high thermal activation energy is desirable for phosphors intended for use in devices that generate significant heat, such as high-brightness LEDs.[29]

Data Summary: A Comparative Overview

The following table summarizes typical, representative data for potassium orthosilicate doped with common activators. These values are illustrative and can vary based on synthesis conditions and precise stoichiometry.

| Dopant (Activator) | Optimal Conc. (mol%) | Peak Excitation (nm) | Peak Emission (nm) | Emission Color | FWHM (nm) | Quantum Yield (QY) | Luminescence Lifetime |

| Eu³⁺ | 2.0 - 6.0 | ~395 | ~615 | Red | < 10 | ~75% | 1-2 ms |

| Ce³⁺ | 1.0 - 3.0 | ~400 | ~480 | Cyan-Blue | ~80 | > 90% | 30-60 ns |

| Tb³⁺ | 3.0 - 7.0 | ~378 | ~545 | Green | < 10 | ~80% | ~2 ms |

Conclusion and Future Outlook

Doped potassium orthosilicate represents a versatile and robust platform for creating high-efficiency phosphors. Through meticulous control of synthesis parameters—such as the choice of method, calcination temperature, and atmosphere—it is possible to produce materials with tailored luminescent properties. The selection of dopants like Eu³⁺ and Ce³⁺ allows for the generation of high-purity red and broad-band cyan emission, respectively, which are essential components for fabricating high-quality white LEDs.

Future research will likely focus on several key areas:

-

Co-doping Strategies: Investigating the use of sensitizer ions to enhance the absorption efficiency of activators through energy transfer mechanisms.

-

Nanostructure Engineering: Exploring nanoparticle synthesis to potentially improve quantum efficiency and enable novel applications in bio-imaging or security inks.

-

Thermal Stability Enhancement: Modifying the host composition to increase resistance to thermal quenching, enabling brighter and more reliable operation in high-power devices.

By continuing to explore the fundamental materials science of this system, doped potassium orthosilicate phosphors will undoubtedly play a significant role in the advancement of next-generation lighting and photonic technologies.

References

- Surface Sensitive Techniques for Advanced Characterization of Luminescent Materials. (n.d.). National Institutes of Health.

- Moncorgé, R. (2015). Luminescent materials: techniques of optical and spectroscopic characterization. (n.d.).

- Methods for elucidating the structural–property relationship in luminescent materials. (n.d.). Royal Society of Chemistry.

- Phosphors' Lifetime Measurement Employing the Time Between Photons Method. (n.d.). OSTI.GOV.

- Review article on Characterization Techniques and Optical Properties of Luminescent Materials. (n.d.). International Journal of Science, Technology & Management.

- Precision evaluation of phosphors for the lifetime method in phosphor thermometry. (n.d.).

- Second-phase-induced fluorescence quenching in non-equivalent substituted red phosphors. (n.d.). National Institutes of Health.

- Concentration quenching in Ce3+-doped LED phosphors. (n.d.). ResearchGate.

- Optical Properties and Concentration Quenching Mechanism of Er3+ Heavy Doped Gd2(MoO4)3 Phosphor for Green Light-Emitting Diode. (n.d.). National Institutes of Health.

- Concentration quenching inhibition and fluorescence enhancement in Eu3+-doped molybdate red phosphors with two-phase mixing. (2023). Royal Society of Chemistry.

- Concentration efficiency of doping in phosphors: Investigation of the copper- and aluminum-doped zinc sulfide. (2003). AIP Publishing.

- Method for the Detailed Characterization of Cosputtered Inorganic Luminescent Material Libraries. (2018). ACS Publications.

- Potassium Orthosilicate. (n.d.). Benchchem.

- W12 - Temperature Dependent Lifetime Measurements of Fluorescence from a Phosphor. (2012). ComPADRE.

- Phosphorescence Lifetime Imaging (PLIM). (n.d.). PicoQuant.

- Lifetime of phosphors vs. temperatures. (n.d.). ResearchGate.

- Potassium orthosilicate. (n.d.). Smolecule.

- POTASSIUM ORTHOSILICATE. (n.d.). gsrs.

- Potassium orthosilicate Formula. (n.d.). ECHEMI.

- Potassium Silicate. (n.d.). AMERICAN ELEMENTS.

- GE'S LED Phosphors with GE Research's Jim Murphy. (2021). YouTube.

- Silicate phosphors and white LED technology - Improvements and opportunities. (n.d.). ResearchGate.

- An excellent cyan-emitting orthosilicate phosphor for NUV-pumped white LED application. (n.d.).

- Luminescence properties of RE mixed silicate-based phosphors: A Review. (n.d.). Jetir.Org.

- Phosphor. (n.d.). Wikipedia.

- Synthesis of Chlorine-Silicate Phosphors for White Light-Emitting Diodes. (n.d.).